molecular formula C15H21N3O2 B563013 Physostigmine-d3 CAS No. 1217704-11-4

Physostigmine-d3

Cat. No. B563013
CAS RN: 1217704-11-4
M. Wt: 278.37
InChI Key: PIJVFDBKTWXHHD-RMLXDGKTSA-N
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Description

Physostigmine-d3 is the deuterium labeled Physostigmine . It is a reversible acetylcholinesterase (AChE) inhibitor . Physostigmine can cross the blood-brain barrier and stimulate central cholinergic neurotransmission . It can reverse memory deficits in transgenic mice with Alzheimer’s disease .


Synthesis Analysis

Physostigmine was first synthesized in 1935 by Percy L. Julian . The synthesis process involved a total of 10 steps . The synthesis of Physostigmine was a significant achievement as it was previously only available from its natural source, the Calabar bean .


Molecular Structure Analysis

Physostigmine-d3 has a molecular weight of 278.36 and a molecular formula of C15H18D3N3O2 . The average mass of Physostigmine is 275.346 Da and the monoisotopic mass is 275.163391 Da .


Chemical Reactions Analysis

Physostigmine is a parasympathomimetic, specifically, a reversible cholinesterase inhibitor . It effectively increases the concentration of acetylcholine at the sites of cholinergic transmission . It is used to treat glaucoma and can cross the blood-brain barrier to treat the central nervous system effects of atropine overdose and other anticholinergic drug overdoses .


Physical And Chemical Properties Analysis

Physostigmine is a tertiary amine and a reversible cholinergic medication . It is rapidly absorbed through membranes and can cross the blood-brain barrier . The average mass of Physostigmine is 275.3461 and the monoisotopic mass is 275.163376931 . The chemical formula of Physostigmine is C15H21N3O2 .

Scientific Research Applications

  • Modulation of Cholinergic Function in Brain Disorders : Physostigmine is used in experimental treatments for Alzheimer's disease, where it modulates acetylcholine release and cholinergic function in the brain, potentially upregulating presynaptic nicotinic autoreceptors in the hippocampus (De Sarno & Giacobini, 1989).

  • Influence on Sleep Patterns : It has been shown to affect sleep patterns, where intravenous administration during non-REM sleep can induce REM sleep, indicating a role in modulating cortical arousal mechanisms (Sitaram et al., 1976).

  • Risks in Overdose Treatment : In the context of tricyclic antidepressant overdose treatment, physostigmine administration has been linked with complications like asystole (Pentel & Peterson, 1980).

  • Radiolabeling for Brain Imaging : Radiolabeling with carbon-11 has been explored for studying acetylcholinesterase activity in the brain via positron emission tomography, enhancing understanding of neurological conditions (Bonnot-lours et al., 1993).

  • Development of Sustained-Release Systems : Research on encapsulating physostigmine in polymeric microparticles for sustained release offers potential for improved treatment options in cases of organophosphate poisoning (Chaw et al., 2003).

  • Electrophysiological Impact : Studies on the impact of physostigmine on event-related potentials in humans suggest a significant cholinergic role in memory processes, which is relevant in the context of cognitive disorders (Hammond et al., 1987).

  • Biosynthesis and Chemical Synthesis : Investigations into the biosynthesis and chemical synthesis of physostigmine have provided insights into its unique pyrroloindole skeleton, vital for its potent biological activity (Liu et al., 2014).

  • Pharmacokinetic Profile : Studies on physostigmine's pharmacokinetics profile in sustained-delivery systems have shown increased elimination half-life and area-under-curve, important for clinical applications (Tan et al., 2006).

  • Subcellular Distribution : Research into the distribution of physostigmine in brain subcellular fractions highlights its rapid accumulation in cellular compartments, influencing physiological functions of organelles like mitochondria (King & Somani, 1987).

  • Therapeutic Uses and Toxicity : Physostigmine's range of therapeutic uses, mechanisms of action, and toxicity profile have been extensively reviewed, especially in the context of Alzheimer's disease and organophosphate intoxication (Somani & Dube, 1989).

Mechanism of Action

Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine . By interfering with the metabolism of acetylcholine, Physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .

Safety and Hazards

Physostigmine-d3 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with adverse effects such as hypersalivation, nausea, vomiting, seizures, symptomatic bradycardia, and ventricular fibrillation . It should be avoided in patients with QRS prolongation on EKG, and caution should be used in patients with a history of coronary artery disease and overdoses with QRS prolonging medications .

properties

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(trideuteriomethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVFDBKTWXHHD-RMLXDGKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Physostigmine-d3

Q & A

Q1: What was the purpose of synthesizing Physostigmine-d3?

A1: The abstract states that the synthesis of both 10R-(+) and 10S-(-)-Physostigmine-d3 (1-methyl-d3) was part of a broader effort to develop molecular probes for the U.S. Army Medical Institute of Chemical Defense. [] These probes are likely intended to help elucidate the mechanisms of action of chemical threat agents. While the specific role of Physostigmine-d3 isn't detailed, its deuterated form suggests it could be used as an internal standard in analytical techniques or as a tool to study the metabolism and pharmacokinetics of Physostigmine.

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